REACTION_CXSMILES
|
[I-:1].[Na+].CNCCNC.Br[C:10]1[N:15]=[C:14]([O:16][CH3:17])[C:13]([NH2:18])=[CH:12][CH:11]=1.O>O1CCOCC1.[Cu](I)I.C(OCC)(=O)C>[I:1][C:10]1[N:15]=[C:14]([O:16][CH3:17])[C:13]([NH2:18])=[CH:12][CH:11]=1 |f:0.1|
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C(=N1)OC)N
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
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[Cu](I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 120° C. for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
The reaction solution was left
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
Filtration through celite
|
Type
|
EXTRACTION
|
Details
|
was followed by extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with a 20% sodium thiosulfate solution and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=85:15→70:30)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C(=N1)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |